3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiadiazole ring, a pyrazole ring, and a bicyclic β-lactam core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole and pyrazole intermediates, which are then coupled with the bicyclic β-lactam core under specific reaction conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole and pyrazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the β-lactam core can lead to the formation of amines or alcohols .
Scientific Research Applications
3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane
- **5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-methyl-8-oxo-7-[(phenoxyacetyl)amino]-, (4-nitrophenyl) methyl
Uniqueness
The uniqueness of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its combination of a thiadiazole ring, a pyrazole ring, and a bicyclic β-lactam core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C18H20N6O4S3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H20N6O4S3/c1-7-11(8(2)23(4)22-7)14(25)19-12-15(26)24-13(17(27)28)10(5-29-16(12)24)6-30-18-21-20-9(3)31-18/h12,16H,5-6H2,1-4H3,(H,19,25)(H,27,28) |
InChI Key |
JCJSGYYIOAZHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O |
Origin of Product |
United States |
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